Potassium 9,10-dihydroxystearate
Overview
Description
Potassium 9,10-dihydroxystearate is a chemical compound with the molecular formula C18H35KO4. It is the potassium salt of 9,10-dihydroxystearic acid, a hydroxy fatty acid derived from stearic acid. This compound is characterized by the presence of two hydroxyl groups and one carboxyl group, making it a versatile intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 9,10-dihydroxystearate is typically synthesized from oleic acid. The process involves the oxidation of oleic acid to form 9,10-dihydroxystearic acid, which is then neutralized with potassium hydroxide to produce the potassium salt . The oxidation step can be carried out using hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid . The reaction conditions include temperatures ranging from 20°C to 80°C and reaction times between 0.5 to 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Potassium 9,10-dihydroxystearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 9,10-dihydroxystearic acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 9,10-dihydroxystearic acid.
Substitution: Forms esters or ethers depending on the reagents used.
Scientific Research Applications
Potassium 9,10-dihydroxystearate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other specialty chemicals.
Biology: Studied for its potential effects on glucose tolerance and insulin sensitivity.
Medicine: Investigated for its role in improving metabolic conditions in animal models.
Industry: Utilized in the production of nonionic surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of potassium 9,10-dihydroxystearate involves its interaction with various molecular targets. In biological systems, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ) in a dose-dependent manner . This activation leads to improved glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxystearic Acid: The parent compound, which is the free acid form.
Lithium 9,10-Dihydroxystearate: Similar in structure but with lithium as the counterion.
Magnesium 9,10-Dihydroxystearate: Contains magnesium instead of potassium.
Uniqueness
Potassium 9,10-dihydroxystearate is unique due to its specific counterion, which can influence its solubility and reactivity. The potassium ion can enhance the compound’s stability and make it more suitable for certain industrial applications compared to its lithium or magnesium counterparts .
Properties
IUPAC Name |
potassium;9,10-dihydroxyoctadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4.K/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZQCYYJHFVMH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120-87-6 (Parent) | |
Record name | Potassium 9,10-dihydroxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20958771 | |
Record name | Potassium 9,10-dihydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37734-46-6 | |
Record name | Potassium 9,10-dihydroxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 9,10-dihydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 9,10-dihydroxystearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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